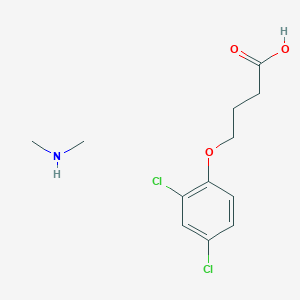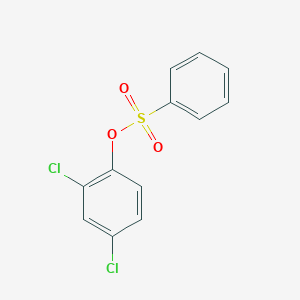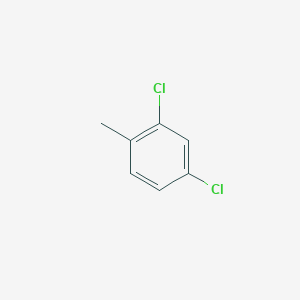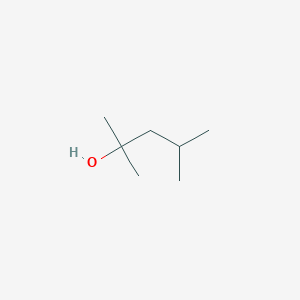
3-Heptene
Descripción general
Descripción
3-Heptene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound exists in two geometric isomers: (E)-3-Heptene and (Z)-3-Heptene. These isomers differ in the spatial arrangement of the substituents around the double bond. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of heptanol in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. This reaction removes a water molecule from the alcohol, forming the alkene.
Elimination Reactions: Another method is the elimination of hydrogen halides from heptyl halides using a strong base like potassium hydroxide or sodium ethoxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes, including this compound, using a catalyst at high temperatures.
Análisis De Reacciones Químicas
3-Heptene undergoes various chemical reactions, including:
Hydrogenation: In the presence of a catalyst such as palladium on carbon, this compound can be hydrogenated to form heptane.
Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalogenated compounds. For example, the reaction with bromine produces 3,4-dibromoheptane.
Hydrohalogenation: The addition of hydrogen halides, such as hydrogen chloride, to this compound results in the formation of heptyl halides.
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate to form heptanone or heptanoic acid.
Aplicaciones Científicas De Investigación
3-Heptene has several applications in scientific research, including:
Chemistry: It is used as a starting material in organic synthesis to produce various compounds, including alcohols, halides, and ketones.
Biology: this compound is used in studies involving the metabolism of alkenes and their biological effects.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying the behavior of alkenes in biological systems.
Industry: this compound is used in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Heptene in chemical reactions involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of a single bond. In halogenation, the double bond reacts with halogen molecules, resulting in the addition of halogen atoms across the double bond.
Comparación Con Compuestos Similares
3-Heptene can be compared with other alkenes, such as:
1-Heptene: Unlike this compound, 1-Heptene has the double bond at the first carbon atom, resulting in different reactivity and properties.
2-Heptene: This compound has the double bond at the second carbon atom, leading to different isomeric forms and reactivity compared to this compound.
Heptyne: Heptyne is an alkyne with a triple bond, which gives it distinct chemical properties compared to the double-bonded this compound.
This compound is unique due to its specific position of the double bond, which influences its reactivity and applications in various fields.
Propiedades
IUPAC Name |
hept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHKDGJSXCTSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860874 | |
| Record name | 3-Heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Mixture of 50% cis and 50% trans isomers; [EPA OHM/TADS] Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 3-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
592-78-9 | |
| Record name | 3-Heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-heptene?
A1: this compound has a molecular formula of C7H14 and a molecular weight of 98.19 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A2: Researchers have employed various spectroscopic methods, including ¹H NMR, ¹³C NMR [, , , ], and IR spectroscopy [], to elucidate the structure of this compound and its derivatives. These techniques provide valuable insights into the arrangement of atoms, functional groups, and isomeric configurations.
Q3: How is this compound used in the study of sulfur vulcanization?
A3: this compound serves as a model compound to understand sulfur vulcanization in materials like butadiene rubber (BR) and styrene-butadiene rubber (SBR) []. By analyzing the dialkenyl sulfates produced from the reaction of this compound with sulfur, researchers gain insights into the complex network structure formed during vulcanization.
Q4: Can this compound undergo polymerization, and what type of polymers can be obtained?
A4: Yes, this compound can undergo monomer-isomerization polymerization using Ziegler-Natta catalysts like (C2H5)3Al-TiCl3 [, ]. Interestingly, this process leads to high molecular weight polymers primarily composed of 1-heptene units, indicating a double bond migration mechanism during polymerization.
Q5: Can copolymers be synthesized using this compound, and what insights do they provide about the polymerization mechanism?
A5: Yes, this compound can be copolymerized with other olefins like 2-butene []. Studies on these copolymerizations, particularly with the addition of isomerization catalysts like nickel acetylacetonate [Ni(acac)2], suggest a stepwise double bond migration mechanism for both homopolymerization and copolymerization processes involving this compound.
Q6: Have computational methods been used to study reactions involving enediynes like (Z)-3-heptene-1,5-diyne?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the Bergman cyclization of (Z)-3-heptene-1,5-diyne []. These calculations provide information about the reaction pathway, transition state structures, and activation energies, contributing to a deeper understanding of enediyne reactivity.
Q7: How does the position of the double bond in heptene isomers affect their reactivity in polymerization reactions?
A7: Studies comparing the polymerization rates of different heptene isomers (1-heptene, 2-heptene, this compound) with Ziegler-Natta catalysts revealed that 1-heptene exhibits the highest reactivity, followed by 2-heptene and then this compound []. This suggests that the proximity of the double bond to the end of the carbon chain influences the interaction with the catalyst and, consequently, the polymerization rate.
Q8: How can this compound and its derivatives be separated and quantified?
A8: Reversed-phase liquid chromatography has been successfully used to separate dialkenyl sulfates obtained from the reaction of this compound with sulfur, based on their chain length []. This technique allows for the isolation and subsequent identification of individual sulfur-containing species.
Q9: What analytical techniques are employed to identify and quantify volatile organic compounds, including this compound, in materials like poly(methyl methacrylate) kitchen utensils?
A9: Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a valuable tool for identifying and quantifying volatile organic compounds (VOCs), including this compound, in various materials []. This technique involves heating the sample in a sealed vial, allowing VOCs to partition into the headspace, which is then analyzed by GC-MS, providing information about the identity and concentration of each VOC present.
Q10: Is there information available on the environmental fate and potential ecotoxicological effects of this compound?
A10: While the provided research excerpts do not specifically address the environmental impact of this compound, it's crucial to consider the potential environmental fate and effects of any chemical, including its degradation pathways, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms. Further research may be needed to fully understand the environmental implications of this compound.
Q11: What historical research explored the reactivity of this compound with hydrogen bromide?
A11: Early research investigated the addition reaction of hydrogen bromide to this compound to understand the electronic effects of alkyl groups and the concept of alternate polarity versus the displacement theory []. This research provided insights into the regioselectivity of electrophilic addition reactions and the influence of electronic factors on chemical reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



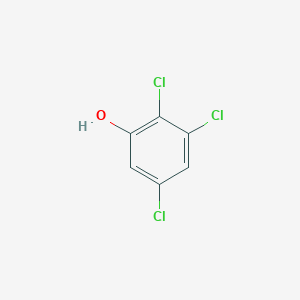
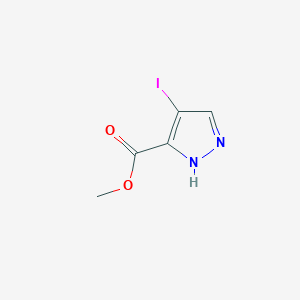

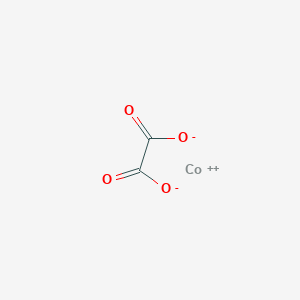
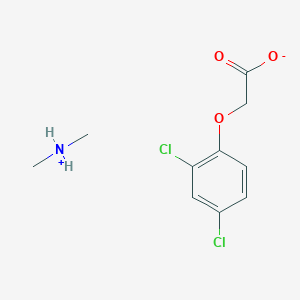

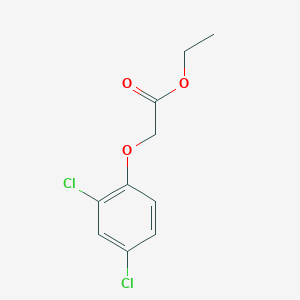
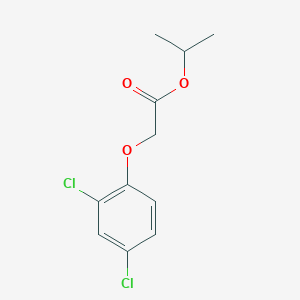
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
